molecular formula C24H32N2O6 B4146269 1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid

1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid

Cat. No.: B4146269
M. Wt: 444.5 g/mol
InChI Key: CXCUHMYJOBGKBA-UHFFFAOYSA-N
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Description

1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethyl group and a butyl chain linked to a phenoxyphenoxy moiety. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl oxalate under controlled conditions.

    Substitution Reactions: The piperazine core is then alkylated with ethyl bromide to introduce the ethyl group.

    Attachment of the Butyl Chain: The butyl chain is introduced through a nucleophilic substitution reaction using 1-bromo-4-(3-phenoxyphenoxy)butane.

    Formation of the Oxalate Salt: The final compound is converted to its oxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy groups may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine hydrochloride
  • 1-ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine sulfate
  • 1-ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine phosphate

Uniqueness

1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid is unique due to its oxalate salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly suitable for applications requiring high solubility and stability, such as in pharmaceutical formulations and industrial processes.

Properties

IUPAC Name

1-ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2.C2H2O4/c1-2-23-14-16-24(17-15-23)13-6-7-18-25-21-11-8-12-22(19-21)26-20-9-4-3-5-10-20;3-1(4)2(5)6/h3-5,8-12,19H,2,6-7,13-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCUHMYJOBGKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid
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1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid
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1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid
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1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid

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